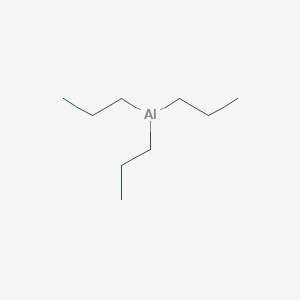

Tripropylaluminum

Description

Properties

IUPAC Name |

tripropylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.Al/c3*1-3-2;/h3*1,3H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWZYDSEVLFSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Al](CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Al | |

| Record name | TRIPROPYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059259 | |

| Record name | Aluminum, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylaluminum appears as a colorless, pyrophoric liquid. | |

| Record name | TRIPROPYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

102-67-0 | |

| Record name | TRIPROPYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, tripropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripropylaluminum | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3ZL9V84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tripropylaluminum chemical properties and reactivity

An In-Depth Technical Guide to Tripropylaluminum: Chemical Properties, Reactivity, and Advanced Handling Protocols

Introduction: Understanding Tripropylaluminum

Tripropylaluminum (TPA), with the chemical formula C₉H₂₁Al, is a highly versatile and reactive organoaluminum compound.[1][2] It exists as a colorless, viscous liquid that is indispensable in various fields of chemical synthesis, particularly as a catalyst component in olefin polymerization and as a potent alkylating and reducing agent in fine chemical manufacturing.[3][4] Its utility is derived from the highly polarized aluminum-carbon bond, which imparts significant nucleophilic character to the propyl groups and renders the aluminum center a strong Lewis acid.

However, the very reactivity that makes TPA a valuable synthetic tool also makes it extremely hazardous. It is a pyrophoric material, meaning it ignites spontaneously upon contact with air, and it reacts explosively with water.[1][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties and reactivity of tripropylaluminum, with a core focus on the causality behind its behavior and the self-validating protocols required for its safe and effective use.

PART 1: Core Chemical and Physical Properties

The fundamental behavior of tripropylaluminum is dictated by its unique structure and inherent physical characteristics. Understanding these properties is the first step toward mastering its application and handling.

Structure and Bonding

Like other lower trialkylaluminum compounds, tripropylaluminum exists predominantly as a dimer, [Al₂(CH₂CH₂CH₃)₆], especially in the liquid phase or in non-coordinating solvents.[5] This dimerization occurs to alleviate the electron deficiency of the aluminum atom, which has only six valence electrons in the monomeric form. In the dimer, two propyl groups bridge the two aluminum centers, forming three-center, two-electron (3c-2e) bonds. This electron-deficient bonding is a hallmark of organoaluminum chemistry and is central to its reactivity.

Caption: Dimeric structure of TPA with bridging propyl groups.

Physical Properties

The quantitative physical data for tripropylaluminum are summarized in the table below. These values are critical for designing experimental setups, performing stoichiometric calculations, and understanding its behavior under various conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁Al | [1][6] |

| Molecular Weight | 156.24 g/mol | [1][6] |

| Appearance | Colorless, pyrophoric liquid | [1][4] |

| Density | 0.823 g/mL at 25 °C | [6] |

| Melting Point | -107 °C | [4][6] |

| Boiling Point | 82-84 °C at 2 mmHg | [4][6] |

| Flash Point | Not applicable (ignites in air) | [3][6] |

| Solubility | Reacts violently with water; soluble in hydrocarbon solvents (hexane, toluene) | [3][4] |

PART 2: Reactivity Profile and Synthetic Applications

The reactivity of tripropylaluminum is characterized by its extreme sensitivity to air and protic reagents. This section details the causality behind these reactions and their application in synthesis.

Pyrophoricity: Reaction with Air

Tripropylaluminum is classified as a pyrophoric liquid, a substance that ignites spontaneously within minutes of exposure to air.[1][3][7] This high reactivity is driven by the strong thermodynamic driving force of forming stable aluminum-oxygen bonds. The reaction is a rapid oxidation process:

4 (C₃H₇)₃Al + 21 O₂ → 2 Al₂O₃ + 12 CO₂ + 14 H₂O

The immediate ignition upon exposure necessitates that all handling and storage of TPA be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8][9]

Hydrolysis: Explosive Reaction with Water

TPA reacts violently and explosively with water and other protic sources (e.g., alcohols, primary/secondary amines) in a highly exothermic hydrolysis reaction.[1][3] The reaction proceeds by protonolysis of the Al-C bond, liberating flammable propane gas.

(C₃H₇)₃Al + 3 H₂O → Al(OH)₃ + 3 C₃H₈ (gas)

The rapid generation of gas and heat can cause catastrophic pressure buildup in a closed system. This reactivity underscores the critical need to use anhydrous solvents and thoroughly dried glassware in all experiments involving TPA.[7]

Caption: Reaction pathway of tripropylaluminum with water.

Reactivity with Alcohols and Amines

The reaction of TPA with alcohols and amines is analogous to its reaction with water.[1] These reactions are useful for synthesizing aluminum alkoxides and amides, respectively, which can serve as catalysts or reagents. However, the reaction is vigorous and must be controlled, typically by slow addition of the TPA solution to the alcohol or amine at low temperatures. This reactivity is foundational to its use in certain polymerization initiation systems where an alcohol or amine acts as a chain transfer agent.[10][11][12]

Applications in Polymerization and Organic Synthesis

Tripropylaluminum is a key component in Ziegler-Natta type catalyst systems for the polymerization of olefins like ethylene and propylene.[4] It serves multiple roles, including the alkylation of the transition metal catalyst (e.g., titanium or zirconium compounds) to generate the active catalytic species and acting as a scavenger for impurities that would otherwise poison the catalyst.

In organic synthesis, TPA is a valuable reagent for:

-

Alkylating Agent: It can be used to transfer a propyl group to various electrophiles.

-

Zr-Catalyzed Chain Growth: Used in processes for growing polymer chains.[6]

-

Copper-Catalyzed Reactions: Serves as a reactant in copper-catalyzed conjugate additions and ring-opening reactions.[6]

PART 3: Safety and Experimental Protocols

The extreme reactivity of tripropylaluminum demands rigorous and non-negotiable safety protocols. Adherence to these procedures is a prerequisite for any experimental work.

Hazard Summary

-

H250: Catches fire spontaneously if exposed to air.[1]

-

H260: In contact with water, releases flammable gases which may ignite spontaneously.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

Primary Hazards: Pyrophoric, Water-Reactive, Corrosive.[1][3]

Personal Protective Equipment (PPE)

When handling TPA, a comprehensive PPE ensemble is mandatory:

-

Body Protection: A flame-resistant lab coat, fully buttoned.[8][9]

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles, supplemented with a face shield.[8][9]

-

Hand Protection: Chemical-resistant outer gloves (e.g., neoprene or nitrile) over fire-resistant inner gloves.[8][9]

-

General: Long pants and closed-toe shoes are required.[9]

Storage and Handling Environment

-

Storage: TPA must be stored in a tightly sealed container under an inert atmosphere (e.g., Sure/Seal™ bottle) in a cool, dry, well-ventilated area away from all ignition sources, water, and oxidizing agents.[3][9]

-

Work Area: All manipulations must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[8][9] The work area must be free of clutter and flammable materials.

-

Emergency Preparedness: A Class D (dry powder, e.g., Met-L-X or powdered lime) fire extinguisher must be immediately accessible.[7] Never use water, carbon dioxide, or foam extinguishers , as they will react violently with TPA.[3] An emergency shower and eyewash station must be present.[3]

Experimental Protocol: Safe Transfer of Tripropylaluminum

This protocol describes the standard Schlenk line technique for transferring pyrophoric liquids like TPA via syringe. This procedure is a self-validating system; if air enters, it will be immediately obvious, and the protocol is designed to prevent this.

Caption: Workflow for the safe transfer of pyrophoric liquids.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware, needles, and cannulas are oven- or flame-dried and assembled while hot under a stream of inert gas (argon or nitrogen).

-

Inerting the System: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. Maintain a slight positive pressure of inert gas, monitored with an oil bubbler.

-

Syringe Preparation: Select a gas-tight syringe with a needle long enough to reach the liquid level in the reagent bottle. Flush the syringe with inert gas several times.

-

Reagent Withdrawal: With a positive inert gas flow, pierce the septum of the tripropylaluminum reagent bottle. Push the inert gas from the syringe into the bottle's headspace to equalize pressure, then slowly withdraw the desired volume of liquid.

-

Causality Check: This pressure equalization prevents the reagent from being forced out of the syringe by the bottle's internal pressure.

-

-

Transfer: Remove the syringe from the reagent bottle. A small amount of inert gas can be drawn into the syringe as a buffer. Quickly and smoothly pierce the septum of the reaction flask and inject the TPA. For controlled addition, inject the liquid sub-surface with efficient stirring.

-

Syringe Quenching: Immediately after use, the syringe must be quenched.[13] a. Rinse the syringe with a dry, inert solvent like hexane to dilute any residual TPA. b. Expel the hexane into a separate flask containing an excess of a less reactive alcohol, such as isopropanol, under an inert atmosphere. c. Slowly draw the isopropanol into the syringe and expel it into the quench flask. Repeat several times. d. The syringe can now be safely disassembled and cleaned with water and acetone.

Spill and Waste Disposal

-

Spills: In the event of a small spill inside a fume hood, immediately cover the spill with a generous amount of dry sand, dry lime, or soda ash to smother it.[3][8] Do not use combustible absorbents. Use non-sparking tools to collect the material into a container for disposal.[3] For larger spills, evacuate the lab and call for emergency response.

-

Waste Disposal: Never dispose of unreacted TPA. All residual TPA and reaction byproducts must be carefully quenched.[8] This is typically done by slowly adding a less reactive alcohol (e.g., isopropanol) to a dilute solution of the waste in a non-reactive solvent (e.g., hexane) at low temperature (e.g., 0 °C or below). Once the reaction subsides, water can be slowly added to complete the quench. The resulting material must be disposed of as hazardous waste.

Conclusion

Tripropylaluminum is a powerful synthetic tool whose utility is matched only by its hazardous nature. For the skilled researcher, its high reactivity offers pathways to complex molecules and polymers that are otherwise difficult to access. However, this power demands respect and an unwavering commitment to rigorous safety protocols. By understanding the fundamental principles of its structure, the causality of its reactivity with air and water, and by internalizing the self-validating experimental techniques for its handling, professionals in research and drug development can harness the synthetic potential of tripropylaluminum safely and effectively.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683069, Aluminum, tripropyl-. PubChem. [Link]

-

New Jersey Department of Health (2000). Right to Know Hazardous Substance Fact Sheet: Tripropyl Aluminum. NJ.gov. [Link]

-

LookChem (Date not available). Cas 102-67-0, TRI-N-PROPYLALUMINIUM. LookChem. [Link]

-

LookChem (Date not available). Tripropylaluminum. LookChem. [Link]

-

ChemWhat (Date not available). TRI-N-PROPYLALUMINIUM CAS#: 102-67-0. ChemWhat. [Link]

-

Cheméo (Date not available). Aluminum, tripropyl- (CAS 102-67-0) - Chemical & Physical Properties. Cheméo. [Link]

-

University of Nebraska-Lincoln Environmental Health and Safety (Date not available). Standard Operating Procedure: Pyrophoric Chemicals - Trimethylaluminum (TMA). EHS Nebraska. [Link]

-

National Institute of Standards and Technology (Date not available). Aluminum, tripropyl-. NIST WebBook. [Link]

-

Organic Syntheses (Date not available). 2-PROPYL-1-AZACYCLOHEPTANE. Organic Syntheses. [Link]

-

Organic Syntheses (Date not available). TRIPHENYLALUMINUM. Organic Syntheses. [Link]

-

Global Substance Registration System (Date not available). TRIPROPYLALUMINUM. GSRS. [Link]

-

Oregon State University Environmental Health and Safety (Date not available). Standard Operating Procedure (SOP) for Aluminum Alkyls. Oregon State University. [Link]

-

National Institute of Standards and Technology (Date not available). Aluminum, tripropyl-. NIST WebBook. [Link]

-

Lin, M. C., & Nguyen, H. M. T. (2014). Mechanisms for reactions of trimethylaluminum with molecular oxygen and water. Chemical Physics Letters, 614, 1-6. [Link]

-

Giesbrecht, P. K., et al. (2020). Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. Macromolecules, 53(20), 8846–8854. [Link]

-

Princeton University Environmental Health & Safety (Date not available). Pyrophoric Materials. Princeton EHS. [Link]

-

Matsunaga, T., & Okada, K. (2011). Reaction hazards of triethylaluminum under closed conditions. Journal of Thermal Analysis and Calorimetry, 105(3), 959-964. [Link]

-

Defense Technical Information Center (1996). Hazardous Reactions of Aluminum Powder with Water in the Propellant, Explosive and Pyrotechnic (PEP) Industries. DTIC. [Link]

-

Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672-17673. [Link]

-

National Center for Biotechnology Information (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. [Link]

-

ResearchGate (Date not available). Alcohol amination reaction with secondary amines. ResearchGate. [Link]

-

Organic Chemistry Portal (Date not available). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

-

The Organic Chemistry Tutor (2021). Lewis Structure of AlI3, Aluminum Iodide. YouTube. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Cas 102-67-0,TRI-N-PROPYLALUMINIUM | lookchem [lookchem.com]

- 5. Aluminum, tripropyl- [webbook.nist.gov]

- 6. Tripropylaluminum 102-67-0 [sigmaaldrich.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. purdue.edu [purdue.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen [organic-chemistry.org]

- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Tripropylaluminum: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction

Tripropylaluminum (TPA), a member of the trialkylaluminum family, is a highly reactive organometallic reagent with significant applications in organic synthesis and polymer chemistry.[1] Its utility stems from its potent nucleophilic and Lewis acidic character, enabling a range of chemical transformations. This guide provides an in-depth overview of tripropylaluminum, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, key reactions with mechanistic insights, and critical safety protocols for its handling.

Core Properties of Tripropylaluminum

Tripropylaluminum is a colorless, pyrophoric liquid that reacts violently with air and water.[1][2] It is typically handled as a solution in hydrocarbon solvents like hexanes or heptane to mitigate its pyrophoric nature. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 102-67-0 | |

| Molecular Formula | C₉H₂₁Al | |

| Molecular Weight | 156.24 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.823 g/mL at 25 °C | |

| Melting Point | -107 °C | |

| Boiling Point | 82-84 °C at 2 mmHg | |

| Solubility | Soluble in aromatic and saturated aliphatic hydrocarbons. | General Knowledge |

Synthesis of Tripropylaluminum

The industrial synthesis of tripropylaluminum is typically achieved through the reaction of aluminum metal, hydrogen, and propene. This process, often referred to as the "direct synthesis," can be catalyzed by transition metal compounds.

A general representation of the synthesis is as follows:

2 Al + 3 H₂ + 6 CH₃CH=CH₂ → 2 (CH₃CH₂CH₂)₃Al

While detailed industrial protocols are proprietary, a laboratory-scale synthesis can be conceptualized based on established principles of organometallic chemistry. The following is a representative, non-validated protocol for illustrative purposes.

Illustrative Laboratory Synthesis Protocol

Objective: To synthesize tripropylaluminum from aluminum, hydrogen, and propene.

Materials:

-

Activated aluminum powder

-

High-purity propene gas

-

High-purity hydrogen gas

-

Anhydrous heptane (solvent)

-

Ziegler-Natta catalyst precursor (e.g., TiCl₄)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

-

Schlenk line and inert atmosphere glovebox for handling pyrophoric materials.

Procedure:

-

Under an inert atmosphere (e.g., argon), the autoclave is charged with activated aluminum powder and anhydrous heptane.

-

A catalytic amount of a Ziegler-Natta precursor is introduced into the reactor.

-

The reactor is sealed and purged several times with high-purity hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired operating pressure and heated to the reaction temperature (e.g., 100-150 °C).

-

Propene is then introduced into the reactor at a controlled rate, maintaining the desired pressure.

-

The reaction mixture is stirred vigorously to ensure efficient gas-liquid-solid mixing.

-

The reaction progress is monitored by sampling and analyzing the liquid phase for the concentration of tripropylaluminum.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully vented.

-

The product, a solution of tripropylaluminum in heptane, is transferred to a suitable storage container under an inert atmosphere.

Chemical Reactivity and Synthetic Applications

Tripropylaluminum is a versatile reagent in organic synthesis, primarily utilized in two major classes of reactions: Zirconium-catalyzed carboalumination and copper-catalyzed conjugate additions.

Zirconium-Catalyzed Carboalumination

The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of alkenes is a powerful method for the enantioselective synthesis of chiral molecules.[3][4] This reaction involves the addition of an alkyl group from an organoaluminum reagent to an alkene, catalyzed by a chiral zirconocene complex.

Mechanism of ZACA Reaction: The mechanism is believed to involve the formation of a "superacidic" bimetallic reagent from the interaction of the trialkylaluminum and the zirconocene catalyst.[3] This species then facilitates the carbometalation of the alkene.

Applications in Pharmaceutical and Natural Product Synthesis

While specific examples of the use of tripropylaluminum in the synthesis of marketed drugs are not widely published, the methodologies it enables are of significant interest to the pharmaceutical industry. The ability to form stereochemically defined carbon-carbon bonds is crucial in the synthesis of complex chiral molecules, which form the basis of many modern pharmaceuticals. The ZACA reaction, for instance, provides a route to chiral alcohols and other functionalized intermediates that are common building blocks in drug synthesis. [3]

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the propyl group protons. The protons on the carbon alpha to the aluminum atom will be the most deshielded and may show broadening due to the quadrupolar aluminum nucleus. |

| ¹³C NMR | Three distinct signals for the three carbon atoms of the propyl group. The carbon directly bonded to aluminum will be significantly shifted. |

| FTIR | Characteristic C-H stretching and bending vibrations for the propyl groups. A key feature would be the Al-C stretching vibration, expected in the lower frequency region of the spectrum. |

Safety and Handling

Tripropylaluminum is a pyrophoric material that ignites spontaneously upon contact with air and reacts violently with water. [1][2]Strict adherence to safety protocols is mandatory when handling this reagent.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Handling Procedures

-

All manipulations of neat tripropylaluminum or its concentrated solutions must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

-

Ensure all glassware is oven-dried and free of moisture.

-

Use syringes and cannulas for transferring solutions of tripropylaluminum.

-

Never work alone when handling pyrophoric reagents.

-

Have an appropriate fire extinguisher (Class D for metal fires) readily available. Do not use water or carbon dioxide extinguishers.

Spill and Emergency Procedures

-

In case of a small spill, cover the material with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

-

For larger spills, evacuate the area and contact emergency services.

-

In case of fire, use a Class D fire extinguisher.

Conclusion

Tripropylaluminum is a powerful and versatile reagent in the arsenal of the synthetic chemist. Its ability to participate in sophisticated carbon-carbon bond-forming reactions makes it a valuable tool in academic research and industrial applications, including the synthesis of complex molecules relevant to the pharmaceutical industry. However, its pyrophoric nature demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Wipf Group. (2004, November 14). Zr-Catalyzed Carbometallation. Retrieved from [Link]

-

PubMed. (2011, April 13). Zirconium-catalyzed carboalumination of α-olefins and chain growth of aluminum alkyls: kinetics and mechanism. Retrieved from [Link]

-

ACS Publications. (n.d.). Zirconium-Catalyzed Carboalumination of α-Olefins and Chain Growth of Aluminum Alkyls: Kinetics and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]

-

Sci-Hub. (n.d.). Copper‐Catalyzed 1,4‐Additions of Trialkylaluminum Compounds to Enones. Retrieved from [Link]

-

Technische Universiteit Eindhoven. (n.d.). Cu-catalyzed asymmetric 1,4-conjugated addition of trialkylaluminium reagents to enones. Retrieved from [Link]

-

ACS Publications. (2016, October 18). Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes. Accounts of Chemical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). ZACA reaction. Retrieved from [Link]

-

ResearchGate. (2008, August 7). ChemInform Abstract: Copper-Catalyzed 1,4-Addition of Trialkylaluminum Compounds to Enones. Retrieved from [Link]

-

Sci-Hub. (n.d.). Kupferkatalysierte 1,4‐Additionen von Trialkylaluminiumverbindungen an Enone. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing tri-n-propyl amine (tpa).

-

ACS Publications. (n.d.). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing tri-n-propylamine (tpa).

-

LookChem. (n.d.). Cas 102-67-0,TRI-N-PROPYLALUMINIUM. Retrieved from [Link]

-

PubChem. (n.d.). Tripropylaluminum. Retrieved from [Link]

Sources

- 1. Cas 102-67-0,TRI-N-PROPYLALUMINIUM | lookchem [lookchem.com]

- 2. Aluminum, tripropyl- | C9H21Al | CID 16683069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZACA reaction - Wikipedia [en.wikipedia.org]

Physicochemical Properties of Tripropylaluminum

An In-depth Technical Guide to the Synthesis and Purification of Tripropylaluminum

For the research scientist, the ability to reliably synthesize and purify reactive organometallic reagents is fundamental to advancing chemical innovation. Tripropylaluminum (TPA), a key organoaluminum compound, serves as a vital co-catalyst in Ziegler-Natta polymerization and as a versatile reagent in organic synthesis.[1] Its utility is, however, matched by its hazardous nature; TPA is pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water.[2][3]

This guide provides a comprehensive, technically-grounded overview of the synthesis, purification, and handling of tripropylaluminum. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind specific experimental choices, ensuring a self-validating and safe operational framework.

A thorough understanding of a compound's physical properties is a prerequisite for its synthesis and purification. These parameters dictate the conditions required for distillation and safe handling.

| Property | Value | Source |

| Chemical Formula | C₉H₂₁Al | [4][5] |

| Molecular Weight | 156.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.823 g/mL at 25 °C | |

| Melting Point | -107 °C | [6] |

| Boiling Point | 82-84 °C at 2 mmHg | [6] |

| Flash Point | -18 °C | [3] |

| Reactivity | Pyrophoric (spontaneously flammable in air); reacts violently with water. | [2] |

Synthesis of Tripropylaluminum

The industrial synthesis of tripropylaluminum is a direct reaction involving aluminum metal, propylene, and hydrogen gas. This process, often referred to as direct synthesis or hydrometallation, is the most economically viable route.

Underlying Chemical Principles

The overall reaction can be summarized as follows:

Al + 1.5 H₂ + 3 CH₃CH=CH₂ → Al(CH₂CH₂CH₃)₃

This reaction proceeds through the formation of an aluminum hydride intermediate, which then undergoes insertion of propylene (hydroalumination) into the Al-H bond. The process is repeated until all three valencies of the aluminum atom are satisfied with propyl groups. Elevated temperature and pressure are necessary to overcome the activation energy of the reaction and to maintain the reactants in the appropriate phase.

Experimental Workflow: Synthesis

The synthesis of TPA must be conducted in a dedicated high-pressure reactor system under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catastrophic oxidation.

Caption: Workflow for the vacuum distillation of tripropylaluminum.

Detailed Purification Protocol

-

Apparatus Assembly: A fractional distillation apparatus, complete with a Vigreux column, condenser, and collection flask, is assembled. All glassware must be rigorously oven-dried and assembled hot under a flow of inert gas.

-

System Inerting: The entire system is connected to a Schlenk line or glovebox atmosphere and is thoroughly purged with inert gas.

-

Transfer of Crude Product: The filtered crude TPA is transferred into the distillation flask via cannula under an inert atmosphere.

-

Vacuum Application: A high-vacuum pump, protected by a liquid nitrogen cold trap, is used to evacuate the system. A pressure of ~2 mmHg is typically targeted.

-

Distillation: The distillation flask is gently heated in an oil bath. The fraction boiling at the correct temperature and pressure (e.g., 82-84 °C at 2 mmHg) is collected in the receiving flask. 6. Termination and Storage: Once the desired fraction is collected, the heating is stopped, and the system is allowed to cool to room temperature before the vacuum is carefully broken with inert gas. The purified TPA is transferred to a suitable, sealed storage container.

Analytical Characterization

Purity assessment is crucial to ensure the reagent is suitable for its intended application. The primary methods are gas chromatography and NMR spectroscopy.

-

Gas Chromatography (GC): GC analysis can be used to determine the purity of TPA. A non-polar capillary column is typically used. The purity is determined by the area percentage of the main peak. A purity of >95% is common for commercially available TPA. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the propyl chains and the absence of impurities. The spectra should show characteristic signals for the CH₃, -CH₂-, and Al-CH₂- groups.

Critical Safety and Handling Protocols

The extreme reactivity of tripropylaluminum necessitates stringent safety protocols. All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques. [8][9]

-

Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, and face shields are mandatory. Appropriate gloves must be worn.

-

Spill Management: Spills must be managed immediately. They should be covered with a dry, inert absorbent material like dry sand, soda ash, or lime. [2][8]NEVER USE WATER, FOAM, OR HALOGENATED EXTINGUISHERS , as they will react violently. [2][8]* Fire Extinguishing: A Class D fire extinguisher (for combustible metals) or dry sand should be used to smother fires. [2]* Storage: TPA should be stored in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources and combustible materials. [8]All containers and transfer lines must be grounded and bonded to prevent static discharge. [8]

References

- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Tripropyl Aluminum.

- BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of Trioctylaluminum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683069, Tripropylaluminum.

- Wikipedia. (n.d.). Ziegler–Natta catalyst.

- Sigma-Aldrich. (n.d.). Tripropylaluminum product page.

- LookChem. (n.d.). Tripropylaluminum product information.

- Organic Syntheses. (n.d.). Procedure for a reaction involving tripropylaluminum.

- Encyclopaedia Britannica. (n.d.). Ziegler-Natta catalyst.

- Defense Technical Information Center. (1962). The Thermal Decomposition of Aluminum Triethyl.

- Sigma-Aldrich. (2012). Safety Data Sheet for Trimethylaluminum.

- Taylor & Francis Online. (n.d.). Ziegler-Natta catalysts – Knowledge and References.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). TRI-N-PROPYLALUMINIUM product information.

- Avestia. (2017). Influence of Different Aluminium Alkyls on the Ziegler-Natta Polymerization.

- Organic Syntheses. (n.d.). Procedure for triphenylaluminum.

- Chemistry For Everyone. (2025). What Are The Components Of A Ziegler-Natta Catalyst?.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Aluminum, tripropyl-.

- LookChem. (n.d.). Thermal decomposition of alkyl halides on aluminum.

- Global Substance Registration System. (n.d.). TRIPROPYLALUMINUM.

- ResearchGate. (2018). Analytical method development and validation for Aluminium.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Aluminum - Analytical Methods.

- Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

- Thermo Fisher Scientific. (2019). How Pure is Ultra-Pure Aluminum? Analyzing the Purity of Aluminum using Optical Emission Spectrometry.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Aluminum, tripropyl- (Condensed phase thermochemistry data).

- CaltechAUTHORS. (n.d.). Reaction of cyclopropane, methylcyclopropane and propylene with hydrogen on the (111) and (110)-(1x2) surfaces of iridium.

- Google Patents. (n.d.). CN102249836B - Selective hydrogenation method for allylene and allene in propylene material flow.

- Federal Reserve Economic Data. (n.d.). Industrial Production: Manufacturing: Durable Goods: Alumina and Aluminum Production and Processing.

Sources

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. Aluminum, tripropyl- | C9H21Al | CID 16683069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRI-N-PROPYLALUMINIUM | 102-67-0 [amp.chemicalbook.com]

- 4. Aluminum, tripropyl- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Tripropylaluminum|lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nj.gov [nj.gov]

- 9. umass.edu [umass.edu]

Physical properties of Tripropylaluminum (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Tripropylaluminum

For professionals in chemical research and drug development, a precise understanding of a reagent's physical properties is paramount for safety, experimental design, and scalability. Tripropylaluminum (TPA), a highly reactive organoaluminum compound, serves as a potent catalyst and alkylating agent in numerous synthetic applications. However, its pyrophoric and water-reactive nature demands meticulous handling and a thorough comprehension of its physical characteristics. This guide provides an in-depth examination of the boiling point and density of Tripropylaluminum, grounded in established data and field-proven experimental methodologies.

Core Physical and Chemical Identifiers

Tripropylaluminum is a colorless liquid under standard conditions.[1][2] Its reactivity is a defining feature, necessitating specialized handling techniques to ensure safe and effective use.

| Property | Value | Source |

| CAS Number | 102-67-0 | [3][4][5] |

| Molecular Formula | C₉H₂₁Al | [3][4][5][6] |

| Molecular Weight | 156.24 g/mol | [1][6][7] |

| Appearance | Colorless Liquid | [1][2] |

| Melting Point | -107 °C | [3][6][7] |

In-Depth Analysis of Key Physical Properties

A nuanced understanding of TPA's boiling point and density is critical for its practical application in a laboratory or industrial setting. These properties influence everything from purification methods to reaction stoichiometry.

Boiling Point

The experimentally determined boiling point of Tripropylaluminum is 82-84 °C at a reduced pressure of 2 mmHg .[3][7][8]

Expert Insight: The Critical Role of Vacuum Distillation It is crucial to note that this boiling point is not at atmospheric pressure. Attempting to distill TPA at standard pressure would lead to significant decomposition before its boiling point is reached. Furthermore, heating this pyrophoric compound in the presence of air presents an extreme fire and explosion hazard.[1][2]

Therefore, vacuum distillation is the mandatory method for the purification of Tripropylaluminum. By lowering the pressure within the apparatus, the boiling point of the liquid is significantly reduced. This allows for distillation at a lower, safer temperature, mitigating the risk of thermal decomposition and uncontrolled reactions. The choice of 2 mmHg is a practical pressure level achievable with standard laboratory vacuum pumps, enabling efficient and safe purification.

Density

The density of Tripropylaluminum is recorded as 0.823 g/mL at 25 °C .[6]

Expert Insight: Implications for Reagent Handling and Stoichiometry As a pyrophoric liquid, TPA cannot be weighed on an open-air balance. Its density is therefore an indispensable property for accurately dispensing the reagent. In practice, TPA is handled and transferred under an inert atmosphere (e.g., argon or nitrogen) using gas-tight syringes. The required volume is calculated from the desired mass and the known density, allowing for precise control over reaction stoichiometry without exposing the reactive compound to air.

Experimental Protocols for Property Determination

The hazardous nature of Tripropylaluminum dictates that its physical properties must be determined using specialized equipment and techniques that ensure an inert atmosphere is maintained at all times.

Methodology for Determining Boiling Point via Vacuum Distillation

This protocol outlines the standard procedure for determining the boiling point of an air-sensitive compound like TPA. All glassware must be rigorously dried, and the system must be assembled to be leak-free.

Step-by-Step Protocol:

-

System Assembly: Assemble a distillation apparatus (e.g., a short-path distillation setup) using oven-dried glassware with grease-sealed joints. Connect the apparatus to a Schlenk line, which provides the ability to alternate between an inert gas source and a vacuum.

-

Inerting the System: Evacuate the entire apparatus using the vacuum pump and refill with a high-purity inert gas (e.g., argon). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen and moisture.

-

Transfer of TPA: Under a positive pressure of inert gas, transfer the Tripropylaluminum sample into the distillation flask using a cannula or a gas-tight syringe.

-

Initiating Vacuum: Slowly and carefully open the system to the vacuum pump. Place a cold trap (typically using liquid nitrogen or a dry ice/acetone slurry) between the distillation apparatus and the pump to protect the pump from corrosive vapors.

-

Pressure Measurement: Monitor the pressure within the system using a calibrated manometer or vacuum gauge. Adjust the vacuum as needed to stabilize at the target pressure (e.g., 2 mmHg).

-

Heating: Begin gently heating the distillation flask using a heating mantle and a stir bar for even heat distribution.

-

Record Boiling Point: Observe the temperature at which the liquid boils and a steady condensation-vaporization equilibrium is established in the distillation head. This temperature, recorded alongside the stable pressure reading, is the boiling point under reduced pressure.

Below is a diagram illustrating the logical workflow for setting up this experiment.

Caption: Workflow for Vacuum Distillation of Tripropylaluminum.

Methodology for Determining Density

Density determination also requires strict anaerobic conditions. A common method involves using a pycnometer within a glovebox.

Step-by-Step Protocol:

-

Glovebox Environment: Place a calibrated pycnometer of known volume and an analytical balance inside an inert atmosphere glovebox.

-

Tare Mass: Record the mass of the empty, clean, and dry pycnometer.

-

Filling the Pycnometer: Carefully fill the pycnometer with the Tripropylaluminum sample up to its calibration mark. Ensure no gas bubbles are trapped.

-

Measure Mass: Record the mass of the filled pycnometer.

-

Temperature Control: Ensure the temperature within the glovebox is stable and recorded, ideally at 25 °C.

-

Calculation:

-

Calculate the mass of the TPA by subtracting the empty pycnometer's mass from the filled pycnometer's mass.

-

Density is calculated by dividing the mass of the TPA by the known volume of the pycnometer (Density = Mass / Volume).

-

Summary and Conclusion

The physical properties of Tripropylaluminum, specifically its boiling point of 82-84 °C at 2 mmHg and density of 0.823 g/mL at 25 °C, are fundamental parameters for its safe handling and effective use in chemical synthesis.[3][6][7][8] The highly pyrophoric and reactive nature of TPA mandates the use of specialized experimental techniques, such as vacuum distillation and inert atmosphere handling, for the determination and application of these properties. For researchers and scientists, this knowledge is not merely academic; it is the foundation of robust experimental design and, most importantly, laboratory safety.

References

-

LookChem. (n.d.). Tripropylaluminum. Retrieved from [Link][3]

-

Chemical Point. (n.d.). Tripropylaluminum. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683069, Aluminum, tripropyl-. Retrieved from [Link][1]

-

ChemWhat. (n.d.). TRI-N-PROPYLALUMINIUM CAS#: 102-67-0. Retrieved from [Link][7]

-

National Institute of Standards and Technology. (n.d.). Aluminum, tripropyl-. In NIST Chemistry WebBook. Retrieved from [Link][4][5]

-

Cheméo. (n.d.). Aluminum, tripropyl- (CAS 102-67-0). Retrieved from [Link][9]

-

New Jersey Department of Health. (2000, May). Hazardous Substance Fact Sheet: Tripropyl Aluminum. Retrieved from [Link][2]

Sources

- 1. Aluminum, tripropyl- | C9H21Al | CID 16683069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. Tripropylaluminum|lookchem [lookchem.com]

- 4. Aluminum, tripropyl- [webbook.nist.gov]

- 5. Aluminum, tripropyl- [webbook.nist.gov]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. chemwhat.com [chemwhat.com]

- 8. 102-67-0 CAS MSDS (TRI-N-PROPYLALUMINIUM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Aluminum, tripropyl- (CAS 102-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to the Solubility of Tripropylaluminum in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tripropylaluminum and its Solution Behavior

Tripropylaluminum (TPA) is a vital organoaluminum compound with a diverse range of applications, from a catalyst in olefin polymerization to a potent alkylating agent in fine chemical synthesis. Its efficacy in these roles is intrinsically linked to its behavior in solution. Understanding the solubility of TPA in various organic solvents is paramount for reaction design, optimization, and safety. This guide provides a detailed exploration of TPA's solubility, offering both qualitative insights and quantitative data to aid researchers in their experimental endeavors.

Tripropylaluminum is a colorless, pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water.[1][2] These properties necessitate stringent handling procedures under an inert atmosphere.[3][4][5][6][7]

Core Principles of Tripropylaluminum Solubility

The solubility of tripropylaluminum is governed by the principle of "like dissolves like." As a nonpolar molecule, TPA exhibits the highest solubility in nonpolar and weakly polar aprotic solvents. The primary intermolecular forces at play are van der Waals interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Nonpolar solvents, such as alkanes and aromatic hydrocarbons, are excellent solvents for TPA due to their similar low polarity.

-

Coordination: Ethereal solvents, while more polar than hydrocarbons, can also be effective solvents. The lone pairs of electrons on the oxygen atom can coordinate with the electron-deficient aluminum center of TPA, forming a soluble complex. This interaction can enhance solubility beyond what would be expected based on polarity alone.

-

Temperature: While specific data is scarce in publicly available literature, the solubility of most solids and liquids in liquid solvents increases with temperature. However, given the thermal sensitivity of organoaluminum compounds, any heating should be conducted with extreme caution.

-

Steric Hindrance: The propyl groups of TPA are relatively bulky. Solvents with complementary structures that can accommodate these groups without significant steric clash will be more effective.

Quantitative Solubility Data of Tripropylaluminum

Precise, quantitative solubility data for tripropylaluminum across a wide range of solvents and temperatures is not extensively documented in readily accessible literature. This is likely due to the hazardous nature of the compound, which makes such studies challenging. However, based on its common commercial availability as a solution and its chemical properties, we can compile a qualitative and semi-quantitative overview.

| Solvent Class | Solvent | Common Name | Solubility | Notes |

| Alkanes | Hexane | Hexane | High | Commercially available as a solution in hexane.[8][9] |

| Heptane | Heptane | High | Often used as a solvent for TPA solutions.[6] | |

| Aromatic Hydrocarbons | Toluene | Toluene | High | A common solvent for organometallic reactions.[10][11][12][13] |

| Benzene | Benzene | High | Similar to toluene, but less commonly used due to higher toxicity. | |

| Ethers | Diethyl ether | Ether | High | Forms a stable, soluble complex with TPA. |

| Tetrahydrofuran | THF | High | A common coordinating solvent for organometallic reagents.[6] | |

| Halogenated Solvents | Dichloromethane | DCM | Incompatible | Reactive - Do not use.[1][14][15] |

| Chloroform | Incompatible | Reactive - Do not use.[1][14][15] | ||

| Carbon Tetrachloride | Incompatible | Reactive - Do not use.[1][14][15] |

Note: The term "High" indicates that TPA is generally considered to be fully miscible or to have a solubility sufficient for most synthetic applications.

Causality Behind Solvent Choices: A Deeper Dive

The choice of solvent is not merely about dissolution; it's a critical parameter that can influence reaction kinetics, selectivity, and product purity.

-

Non-Coordinating Solvents (Alkanes and Aromatic Hydrocarbons): In these solvents, TPA exists in a dimeric form, with bridging alkyl groups. The reactivity of TPA in these solvents is considered its "native" reactivity. These are the preferred solvents when the intrinsic properties of TPA are to be exploited without solvent interference.

-

Coordinating Solvents (Ethers): Ethers can break up the dimeric structure of TPA by coordinating to the aluminum center. This results in a monomeric TPA-ether complex. This can have several consequences:

-

Increased Reactivity: In some cases, the monomeric form can be more reactive.

-

Altered Selectivity: The steric bulk of the coordinated ether can influence the stereochemical outcome of a reaction.

-

Stabilization: The ether complex can be more stable than the neat compound, which can be advantageous for storage and handling.

-

Experimental Protocol: Safe Handling and Transfer of Tripropylaluminum Solutions

Given the pyrophoric nature of TPA, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3][4][6]

Materials:

-

Sure/Seal™ bottle of tripropylaluminum solution

-

Dry, oxygen-free solvent (e.g., hexane, toluene)

-

Dry, nitrogen-flushed glassware

-

Gas-tight syringes with Luer-lock fittings

-

Double-tipped needles (cannula)

-

Inert gas source (Schlenk line or glovebox)

-

Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves.[4][5][7]

Workflow Diagram:

Caption: Relationship between TPA hazards and control measures.

Conclusion

Tripropylaluminum is a powerful and versatile reagent, and its effective use hinges on a solid understanding of its solution behavior. While quantitative solubility data remains somewhat elusive in the public domain, a qualitative understanding based on its chemical properties provides a strong foundation for solvent selection. By prioritizing safety and employing rigorous inert atmosphere techniques, researchers can confidently and effectively utilize tripropylaluminum in their synthetic endeavors.

References

- Handling Pyrophoric Reagents. (n.d.).

- Handling Pyrophoric Reagents - PNNL. (n.d.).

- Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.).

- The Safe Use of Pyrophoric Reagents - Columbia | Research. (n.d.).

- C3. Safe Handling of Pyrophoric Materials. (n.d.).

- Common Name: TRIPROPYL ALUMINUM HAZARD SUMMARY. (n.d.). NJ.gov.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- The Experimental Determination of Solubilities. (n.g.). ResearchGate.

- The solubility of gases in liquids. (n.d.).

- Aluminum, tripropyl- | C9H21Al | CID 16683069. (n.d.). PubChem - NIH.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.

- Tripropylaluminum 102-67-0. (n.d.). Sigma-Aldrich.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Tripropylaluminum. (n.d.). LookChem.

- Aluminum, tripropyl-. (n.d.). National Institute of Standards and Technology.

- US2877248A - Aluminum compounds soluble in organic solvents and process of preparing them. (n.d.). Google Patents.

- Alkylaluminum dichloride–ether complexes which are fully soluble in hydrocarbons as catalysts for the synthesis of exo-olefin terminated polyisobutylene at room temperature. (n.d.). Polymer Chemistry (RSC Publishing).

- Hexane Solvent Properties. (n.d.).

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- Halogenated Solvents. (n.d.). Vanderbilt University.

- Aluminum tris(hexane) | C18H39Al | CID 6093205. (n.d.). PubChem.

- Toluene. (n.d.). NIST WebBook.

- Toluene | C6H5CH3 | CID 1140. (n.d.). PubChem.

- Toluene. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.

- Toluene Solvent Properties. (n.d.).

- SOLUBILITY DATA SERIES. (n.d.). NIST X-Ray Photoelectron Spectroscopy Database.

Sources

- 1. nj.gov [nj.gov]

- 2. Aluminum, tripropyl- | C9H21Al | CID 16683069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. auburn.edu [auburn.edu]

- 4. pnnl.gov [pnnl.gov]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. research.columbia.edu [research.columbia.edu]

- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 8. Alkylaluminum dichloride–ether complexes which are fully soluble in hydrocarbons as catalysts for the synthesis of exo-olefin terminated polyisobutylene at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Aluminum tris(hexane) | C18H39Al | CID 6093205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toluene [webbook.nist.gov]

- 11. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Toluene Solvent Properties [macro.lsu.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Thermal stability and decomposition of Tripropylaluminum

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tripropylaluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropylaluminum (TPA) is a vital organoaluminum compound utilized primarily as a co-catalyst in Ziegler-Natta polymerization and in various organic synthesis applications. Its efficacy is intrinsically linked to its thermal behavior. Understanding the thermal stability and decomposition pathways of TPA is paramount for process optimization, safety, and ensuring product quality. This guide provides a comprehensive examination of the thermal characteristics of Tripropylaluminum, detailing its decomposition mechanisms, the products formed, and the analytical methodologies employed for its study. It serves as a critical resource for professionals working with or developing processes involving this highly reactive organometallic compound.

Introduction to Tripropylaluminum (TPA)

Tripropylaluminum, with the chemical formula Al(CH₂CH₂CH₃)₃, is a colorless, pyrophoric liquid.[1] Like other trialkylaluminum compounds, it is highly reactive and sensitive to air and moisture.[1] Its utility in chemical processes, particularly in the production of polyolefins, stems from its ability to act as a powerful alkylating agent and Lewis acid. Structurally, TPA exists predominantly as a dimer, [Al₂(n-Pr)₆], at room temperature, with propyl groups bridging the two aluminum centers. This dimeric structure influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of Tripropylaluminum

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁Al | |

| Molecular Weight | 156.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -107 °C (lit.) | |

| Boiling Point | 82-84 °C / 2 mmHg (lit.) | |

| Density | 0.823 g/mL at 25 °C (lit.) | |

| Reactivity | Pyrophoric (ignites spontaneously in air); Reacts violently with water. | [1] |

| Solubility | Soluble in saturated hydrocarbon solvents. |

Thermal Stability and Safe Handling

Tripropylaluminum exhibits limited thermal stability. While it can be stored for extended periods under a dry, inert atmosphere (e.g., nitrogen or argon) at cool temperatures, decomposition can occur at elevated temperatures.[2][3] Its pyrophoric nature and violent reactivity with water and other protic solvents necessitate stringent handling protocols.[1]

Core Stability Factors:

-

Temperature: Elevated temperatures are the primary driver for decomposition. The rate of decomposition increases significantly with temperature.

-

Oxygen and Moisture: Exposure to air or moisture leads to rapid, highly exothermic, and often violent reactions, producing aluminum oxides and flammable propane gas.[1] It is critical to handle TPA under an inert atmosphere at all times.[3]

-

Impurities: The presence of impurities, particularly metal salts or other reactive organic compounds, can catalyze decomposition pathways, lowering the onset temperature of decomposition.[4][5]

Recommended Storage and Handling Protocols:

-

Inert Atmosphere: All manipulations must be conducted in a glovebox or using Schlenk line techniques with high-purity inert gas (nitrogen or argon).[3]

-

Temperature Control: Store containers in a cool, dry, well-ventilated area away from heat sources and combustible materials.[2]

-

Material Compatibility: Use containers and apparatus made of compatible materials like stainless steel or glass. Ensure all equipment is thoroughly dried before use.[6]

-

Grounding: Metal containers and transfer lines should be grounded and bonded to prevent static discharge, which can serve as an ignition source.[2]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and full-face protection (safety goggles and face shield).[6]

Thermal Decomposition of Tripropylaluminum

The thermal decomposition of TPA is a complex process that proceeds primarily through a non-radical, molecular mechanism known as β-hydride elimination. This is a common decomposition pathway for organometallic compounds that have a hydrogen atom on the carbon atom beta to the metal center.

Primary Decomposition Mechanism: β-Hydride Elimination

The principal decomposition pathway for tripropylaluminum involves the transfer of a hydrogen atom from the beta-carbon of a propyl group to the aluminum atom. This concerted process results in the elimination of propylene gas and the formation of dipropylaluminum hydride.

Reaction: (CH₃CH₂CH₂)₃Al → (CH₃CH₂CH₂)₂AlH + CH₃CH=CH₂

This reaction is the rate-limiting step in the initial phase of thermal decomposition. The dipropylaluminum hydride formed is also thermally unstable and can undergo further reactions.

Caption: Proposed mechanism for the primary thermal decomposition of TPA via β-hydride elimination.

Secondary Decomposition and Byproducts

The products of the initial decomposition can undergo further reactions at elevated temperatures:

-

Disproportionation of Hydrides: Dipropylaluminum hydride can disproportionate to form other aluminum alkyls, aluminum metal, and hydrogen gas.

-

Alkene Oligomerization: The propylene generated can potentially oligomerize or polymerize, catalyzed by the aluminum species present.

-

Radical Pathways: At significantly higher temperatures, homolytic cleavage of the aluminum-carbon bond can occur, initiating radical-based reaction pathways, though this is generally considered a minor pathway compared to β-hydride elimination for TPA.

Table 2: Summary of Potential Thermal Decomposition Products of Tripropylaluminum

| Product | Phase | Formation Pathway |

| Propylene | Gas | Primary (β-Hydride Elimination) |

| Dipropylaluminum Hydride | Liquid/Solid | Primary (β-Hydride Elimination) |

| Hydrogen | Gas | Secondary (Decomposition of Hydrides) |

| Propane | Gas | Secondary (Hydrogenation of Propylene) |

| Aluminum Metal | Solid | Secondary (Decomposition of Hydrides) |

| Higher Olefins | Liquid | Secondary (Oligomerization of Propylene) |

Analytical Methods for Studying Decomposition

A multi-technique approach is essential for fully characterizing the thermal decomposition of TPA. This involves quantifying thermal transitions, identifying evolved gases, and analyzing residues.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the onset temperature of decomposition and the kinetics of the mass loss events.[7]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC identifies whether decomposition processes are endothermic or exothermic and determines the enthalpy of these transitions.[8]

-

Mass Spectrometry (MS): When coupled with TGA (TGA-MS), it allows for the real-time identification of gaseous products evolved during decomposition by analyzing their mass-to-charge ratio.[9][10]

-

Gas Chromatography (GC): Can be used to separate and quantify the gaseous decomposition products, providing a detailed analysis of the product distribution.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the functional groups of the starting material, intermediates, and final residues.[12]

Experimental Protocol: TGA-MS Analysis of TPA Decomposition

This protocol outlines a general procedure for analyzing the thermal decomposition of TPA using a coupled TGA-MS system. CAUTION: This experiment must be performed by trained personnel with a thorough understanding of handling pyrophoric materials.

-

Sample Preparation (Inert Atmosphere):

-

Inside an argon- or nitrogen-filled glovebox, carefully load a small, precise amount of TPA (typically 1-5 mg) into a hermetically sealed aluminum TGA pan.

-

Use a microsyringe for accurate liquid transfer.

-

Seal the pan to prevent any reaction with the atmosphere during transfer to the instrument.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Set up the TGA instrument with a high-purity inert purge gas (e.g., argon or helium) at a constant flow rate (e.g., 20-50 mL/min).

-

Ensure the heated transfer line connecting the TGA outlet to the MS is set to a temperature (e.g., 200-250 °C) sufficient to prevent condensation of evolved products.

-

Configure the mass spectrometer to scan a relevant mass range (e.g., m/z 1-100) in electron ionization (EI) mode.

-

-

Thermal Program:

-

Place the sample and reference pans into the TGA autosampler or furnace.

-

Program the TGA with the desired temperature profile. A typical dynamic scan would be:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Simultaneously begin data acquisition on both the TGA (mass, temperature) and MS (ion currents vs. time/temperature).

-

-

Data Analysis:

-

Analyze the TGA curve (percent mass vs. temperature) to identify the onset and completion temperatures of decomposition stages.

-

Analyze the derivative of the TGA curve (DTG) to pinpoint the temperatures of maximum decomposition rates.

-

Correlate the mass loss events from the TGA with the ion currents from the MS data. For example, a mass loss event should coincide with an increase in the ion current for specific m/z values corresponding to the expected products (e.g., m/z 41/42 for propylene).

-

Caption: Experimental workflow for TGA-MS analysis of Tripropylaluminum.

Conclusions and Future Outlook

The thermal stability of Tripropylaluminum is a critical parameter governing its application in catalysis and organic synthesis. Its primary decomposition pathway via β-hydride elimination to yield propylene and dipropylaluminum hydride is well-established for trialkylaluminum compounds. A thorough understanding of this process, facilitated by advanced analytical techniques like TGA-MS, is essential for developing safer handling procedures, optimizing reaction conditions, and controlling polymer properties. Future research may focus on the influence of various catalyst activators and impurities on the decomposition kinetics and the development of more thermally stable aluminum alkyls for high-temperature applications.

References

-

New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Tripropyl Aluminum. [Link][2]

-

Gelest, Inc. (2016). Safety Data Sheet: Trimethylaluminum. While for a different alkylaluminum, the handling and storage principles are directly applicable. [Link][3]

-

University of California, Los Angeles. Safety Operating Procedure: Trimethylaluminum. Provides general safety protocols for pyrophoric aluminum alkyls. [Link][6]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16683069, Tripropylaluminum. [Link][1]

-

Tajima, Y. A., Salser, G., & Marsel, C. J. (n.d.). The Thermal Decomposition of Aluminum Triethyl. Defense Technical Information Center. Provides insights into the decomposition of a similar aluminum alkyl. [Link][14]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Aluminum, tripropyl-. [Link][15]

-

Shmyreva, G.O., Sakharovskaya, G.B., et al. (1971). Russian Journal of Physical Chemistry, 45, 260. As cited in NIST Chemistry WebBook. [Link][16]

-

Rout, T. K., et al. (2014). Thermal Decomposition of Precipitated Fine Aluminium Trihydroxide. ResearchGate. Provides examples of FTIR analysis in decomposition studies. [Link][12]

-

Koroglu, B., et al. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.GOV. Illustrates kinetic analysis of thermal decomposition. [Link][17]

-

Boumaza, A., et al. (2017). Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. Acta Physica Polonica A. [Link][18]

-

Bureau of Mines. (1979). Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. CDC Stacks. Details the use of MS for decomposition product analysis. [Link][9]

-

da Silva, J. G., et al. (2022). Assessment of Co-Pyrolysis of Polypropylene with Triacylglycerol-Based Waste Biomass to Obtain Sustainable Hydrocarbons. MDPI. Demonstrates GC analysis of pyrolysis products. [Link][11]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Aluminum. NCBI Bookshelf. [Link][19]

-

DePuy, C. H., et al. (2008). Base-induced decomposition of alkyl hydroperoxides in the gas phase. PubMed. [Link][20]

-

Thynell, S. (2021). Characterization of Condensed-Phase Decomposition Behaviors of Energetic Materials. Defense Technical Information Center. [Link][8]

-

Bahlawane, N., et al. (2008). Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions. Journal of the American Society for Mass Spectrometry. [Link][10]

-

Starostenkov, M. D., et al. (2018). Kinetics of Ordering and Decomposition in Ti-Al-X (X = Si, Zr) Alloys: Monte Carlo Modeling. Metals. [Link][21]

-

Dittrich, R., et al. (2015). Characterisation of Pyrolysis Products and their Influence in Aluminium Scrap Recycling. ResearchGate. [Link][22]

-

da Silva, J. G., et al. (2022). Assessment of Co-Pyrolysis of Polypropylene with Triacylglycerol-Based Waste Biomass to Obtain Sustainable Hydrocarbons. ResearchGate. [Link][23]

-

Pratiwi, A. D., et al. (2019). Recovery of Aluminum from Aluminum Coated Plastic Waste using Pyrolysis Process. ResearchGate. [Link][24]

-

Ismail, I. M., & Hawkins, T. (n.d.). Kinetics of Thermal Decomposition of Aluminum Hydride in Argon. Defense Technical Information Center. [Link][7]

-

Ismail, I. M., & Hawkins, T. (2001). Kinetics of Thermal Decomposition of Aluminum Hydride: I-non-Isothermal Decomposition Under Vacuum and in Inert Atmosphere (Argon). Defense Technical Information Center. [Link][25]

-

Gupta, S., et al. (2021). Chromium-extracted aluminum catalyst for co-pyrolysis of cotton fabric waste and polypropylene plastic waste to bio-oil. Semantic Scholar. [Link][26]

-

Lee, S., et al. (2013). Simultaneous Monitoring Method for Chemical Constituents in Aluminum Etchant. ResearchGate. [Link][27]

-

Monascal, Y., et al. (2023). The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. ResearchGate. [Link][28]

-

AZoM. (2012). Thermal Decomposition of MAX Phases. [Link][29]

-

Campbell, J. (2016). Final Report on Effect of Impurities in Aluminum. ResearchGate. [Link][4]

-

Verevkin, S. P., et al. (2021). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI. [Link][30]

-

Hossain, K. M. S., et al. (2015). TRACE IMPURITY EFFECT ON THE PRECIPITATION BEHAVIOUR OF COMMERCIALLY PURE ALUMINIUM THROUGH REPEATED MELTING. Semantic Scholar. [Link][5]

-

Chao, T. T., & Sanzolone, R. F. (1992). Decomposition techniques. USGS Publications Warehouse. [Link][31]

-

Wiertel, M., et al. (2022). Impact of Scrap Impurities on AlSi7Cu0.5Mg Alloy Flowability Using Established Testing Methods. MDPI. [Link][32]

-

Chen, L.-Q. (2005). The Effect of Impurities on the Processing of Aluminum Alloys. UNT Digital Library. [Link][33]

-

Xu, C., et al. (2000). Thermal behavior of aluminum fluoride trihydrate. ResearchGate. [Link][34]

-

U.S. Department of Energy. (2005). ITP Aluminum: Effect of Impurities on Alloys. OSTI.GOV. [Link][35]

Sources

- 1. Aluminum, tripropyl- | C9H21Al | CID 16683069 - PubChem [pubchem.ncbi.nlm.nih.gov]